Dehydro Nisoldipine

Beschreibung

BenchChem offers high-quality Dehydro Nisoldipine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydro Nisoldipine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

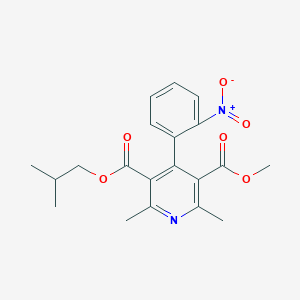

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439109 |

Source

|

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103026-83-1 |

Source

|

| Record name | Dehydro nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Dehydro Nisoldipine: A Technical Guide to the Aromatization of a 1,4-Dihydropyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dehydro Nisoldipine, the primary oxidative metabolite and degradation product of the antihypertensive drug Nisoldipine. The conversion of the 1,4-dihydropyridine core of Nisoldipine to the corresponding pyridine structure represents a critical transformation in understanding its metabolic fate and stability. This document elucidates the chemical principles underlying this oxidation, presents detailed experimental methodologies, and discusses the analytical techniques required for the characterization of the resulting product. The content is designed to equip researchers in medicinal chemistry, drug metabolism, and pharmaceutical analysis with the necessary knowledge to synthesize, purify, and identify Dehydro Nisoldipine.

Introduction: Nisoldipine and the Significance of its Aromatized Metabolite

Nisoldipine is a potent second-generation calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class of compounds.[1] It is clinically used in the management of hypertension and chronic stable angina pectoris.[1][2] The therapeutic effect of Nisoldipine is derived from its ability to inhibit the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3]

The chemical stability of the 1,4-dihydropyridine ring is a crucial factor in the pharmacology of Nisoldipine. This ring system is susceptible to oxidation, leading to the formation of its pyridine analogue, Dehydro Nisoldipine.[4] This aromatization is a key metabolic pathway in vivo, primarily mediated by cytochrome P450 enzymes in the liver, and can also occur as a degradation process, particularly upon exposure to light.[4][5] The oxidation of the dihydropyridine ring to a pyridine ring results in a complete loss of the calcium channel blocking activity.[4] Therefore, the synthesis and characterization of Dehydro Nisoldipine are of significant interest for several reasons:

-

Metabolite Identification: As a primary metabolite, pure Dehydro Nisoldipine serves as an essential reference standard for pharmacokinetic and drug metabolism studies.

-

Stability Studies: Understanding the kinetics and mechanisms of Nisoldipine's degradation to Dehydro Nisoldipine is vital for the formulation and storage of the pharmaceutical product.

-

Impurity Profiling: Dehydro Nisoldipine is a potential impurity in Nisoldipine drug substance and drug products, necessitating its synthesis for use as a qualified impurity standard in analytical method development and validation.

This guide will focus on the chemical synthesis of Dehydro Nisoldipine from Nisoldipine, providing a detailed examination of the underlying reaction, experimental protocols, and characterization methods.

The Chemistry of Transformation: Oxidation of the 1,4-Dihydropyridine Ring

The core chemical transformation in the synthesis of Dehydro Nisoldipine is the oxidation of the 1,4-dihydropyridine ring of Nisoldipine to a pyridine ring. This reaction, often referred to as dehydrogenation or aromatization, involves the removal of two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic system.

The general mechanism for the oxidation of Hantzsch 1,4-dihydropyridines, the class to which Nisoldipine belongs, has been extensively studied. The reaction typically proceeds via a multi-step process that can be initiated by various oxidizing agents. The proposed mechanisms often involve either a single-step hydride transfer, a two-step electron transfer-hydrogen atom abstraction, or a three-step electron transfer-proton transfer-electron transfer sequence. The specific pathway is dependent on the oxidant and the reaction conditions employed.

A variety of reagents have been successfully used for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives. The choice of the oxidizing agent is critical and is often guided by factors such as yield, reaction conditions, and ease of product purification. Some of the commonly employed oxidizing systems include:

-

Nitric Acid: A strong oxidizing agent that can effectively aromatize the dihydropyridine ring.

-

Calcium Hypochlorite (Bleaching Powder): A cost-effective and readily available oxidant.

-

Hydrogen Peroxide with a Metal Catalyst (e.g., Copper(II) Chloride): A greener and milder oxidation system.

-

Sodium Nitrite in Acetic Acid: A practical and efficient method for this transformation.

-

Electrogenerated Superoxide: A method that offers a high degree of control over the oxidation process.[5]

For the purpose of this guide, we will focus on a robust and widely applicable method utilizing a common laboratory oxidizing agent.

Experimental Section: Synthesis, Purification, and Characterization

This section provides a detailed, step-by-step methodology for the synthesis of Dehydro Nisoldipine from Nisoldipine.

Synthesis of Dehydro Nisoldipine

The following protocol is a representative procedure for the oxidation of Nisoldipine. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Reaction Scheme:

Figure 1: General reaction scheme for the oxidation of Nisoldipine to Dehydro Nisoldipine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Nisoldipine | ≥98% | Commercially Available |

| Acetic Acid, Glacial | ACS Grade | Standard Chemical Supplier |

| Sodium Nitrite | ACS Grade | Standard Chemical Supplier |

| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier |

| Silica Gel for Column Chromatography | 60-120 mesh | Standard Chemical Supplier |

| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |

| Hexanes | HPLC Grade | Standard Chemical Supplier |

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Nisoldipine (1.0 g, 2.57 mmol) in glacial acetic acid (20 mL).

-

Addition of Oxidant: Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add sodium nitrite (0.355 g, 5.14 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v). The disappearance of the Nisoldipine spot and the appearance of a new, more polar spot (Dehydro Nisoldipine) indicates the progression of the reaction.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water (100 mL). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of Dehydro Nisoldipine

The crude product is purified by column chromatography on silica gel.

Chromatography Protocol:

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30% ethyl acetate).

-

Fraction Collection: Collect the fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure Dehydro Nisoldipine and concentrate under reduced pressure to yield the final product as a solid.

Characterization of Dehydro Nisoldipine

The identity and purity of the synthesized Dehydro Nisoldipine should be confirmed by various spectroscopic and analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the N-H proton signal (typically around 9-10 ppm in Nisoldipine). The proton at C4 of the dihydropyridine ring will also be absent. Aromatic protons will show characteristic shifts. |

| ¹³C NMR | Aromatic carbon signals will be observed for the pyridine ring, and the C4 signal of the dihydropyridine ring will be absent. |

| IR Spectroscopy | The N-H stretching vibration (around 3300-3400 cm⁻¹) present in Nisoldipine will be absent. The C=C and C=N stretching vibrations of the pyridine ring will be observed. |

| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the molecular weight of Dehydro Nisoldipine (C₂₀H₂₂N₂O₆, MW: 386.40 g/mol ). This is a decrease of 2 amu compared to Nisoldipine (MW: 388.42 g/mol ).[2] |

| High-Performance Liquid Chromatography (HPLC) | A single peak with a purity of >98% should be observed under appropriate chromatographic conditions. |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of Dehydro Nisoldipine.

Figure 2: Workflow for the synthesis and purification of Dehydro Nisoldipine.

Conclusion

This technical guide has detailed a robust and reproducible methodology for the synthesis of Dehydro Nisoldipine from its parent drug, Nisoldipine. The aromatization of the 1,4-dihydropyridine ring is a fundamental transformation in the study of Nisoldipine's metabolism and stability. By providing a clear experimental protocol, purification strategy, and characterization guidelines, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The availability of a well-characterized standard of Dehydro Nisoldipine is crucial for advancing our understanding of the disposition and degradation of Nisoldipine, ultimately contributing to the development of safer and more effective medicines.

References

- Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.

- Attia, A. K., Saber, R. A., & Abdulla, S. A. (2011). Electrochemical Determination of Antihypertensive Drug Nisoldipine in Bulk and Tablet Dosage Form Using Carbon Paste Electrode. Journal of Pharmacy Research, 4(7), 2362-2365.

- Cayman Chemical. (2022).

- International Journal of Scientific Development and Research. (2024).

-

Medscape. Sular (nisoldipine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link].

- Nunes, L. A., et al. (2023).

- Patel, V., et al. (2013). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Advances in Pharmacology and Pharmacy, 1(1), 18-25.

-

PubChem. (n.d.). Nisoldipine. National Center for Biotechnology Information. Retrieved from [Link].

- Squella, J. A., et al. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 853-862.

-

Wikipedia. (n.d.). Nisoldipine. Retrieved from [Link].

- Zhang, T., et al. (2014). Structures and characterization of m-nisoldipine polymorphs.

- Z-L, F., et al. (2002). Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. British Journal of Clinical Pharmacology, 53(4), 381-388.

- Zúñiga, G., et al. (2005). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Chilean Chemical Society, 50(3).

- Zúñiga-Bustos, G., et al. (2005). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO.

Sources

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nisoldipine - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydro Nisoldipine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

An In-depth Exploration of a Key Nisoldipine Derivative

This technical guide provides a comprehensive overview of Dehydro Nisoldipine, a principal metabolite and photodegradation product of the calcium channel blocker, Nisoldipine. This document delves into its chemical and physical properties, formation, analytical methodologies for its detection and quantification, and its significance in the context of Nisoldipine's pharmacology and stability.

Core Chemical and Physical Properties

Dehydro Nisoldipine, systematically named 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(2-methylpropyl) ester, is a pyridine derivative formed from the oxidation of the dihydropyridine ring of Nisoldipine.

| Property | Value | Source |

| CAS Number | 103026-83-1 | [1][2] |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in methanol and DMSO.[1] Nisoldipine, the parent compound, is practically insoluble in water but soluble in ethanol.[3][4] | |

| Melting Point | Not available. The melting point of the parent compound, Nisoldipine, is approximately 151-152°C.[5] | [1] |

The Genesis of Dehydro Nisoldipine: Metabolism and Degradation

Dehydro Nisoldipine emerges from two primary pathways: metabolic conversion within the body and photodegradation upon exposure to light.

Metabolic Pathway

Nisoldipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] The aromatization of the dihydropyridine ring to a pyridine ring is a key metabolic step, resulting in the formation of Dehydro Nisoldipine. This process is a common metabolic fate for dihydropyridine-class calcium channel blockers.[7] While Dehydro Nisoldipine is a major metabolite, its pharmacological activity is considered to be significantly less than that of the parent compound, Nisoldipine. The oxidation of the dihydropyridine ring generally leads to a loss of calcium channel blocking activity.[8]

Caption: Metabolic conversion of Nisoldipine to Dehydro Nisoldipine.

Photodegradation

Nisoldipine is known to be sensitive to light.[9] Exposure to daylight and, more significantly, ultraviolet (UV) light can induce the oxidation of the dihydropyridine ring, leading to the formation of Dehydro Nisoldipine.[10] Specifically, under daylight, the formation of a nitrosophenylpyridine derivative is observed, while UV light exposure leads to the formation of the nitrophenylpyridine derivative, which is Dehydro Nisoldipine.[10][11] This photosensitivity underscores the importance of protecting Nisoldipine formulations from light to maintain their therapeutic efficacy and minimize the formation of this degradation product.

Caption: Photodegradation pathways of Nisoldipine.

Analytical Methodologies for Detection and Quantification

The presence of Dehydro Nisoldipine as a metabolite and degradation product necessitates robust analytical methods for its separation and quantification in both biological matrices and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the simultaneous determination of Nisoldipine and its degradation products, including Dehydro Nisoldipine.

Exemplary HPLC Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[12]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water (e.g., 80:20 v/v).[12] Isocratic elution is often sufficient.

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[12]

-

Detection: UV detection at a wavelength of approximately 240 nm allows for the sensitive detection of both Nisoldipine and Dehydro Nisoldipine.[12]

-

Retention Time: Under these conditions, Nisoldipine typically elutes at around 4.4 minutes.[12] The retention time of Dehydro Nisoldipine would be different, allowing for their separation.

Method Validation: A robust HPLC method for impurity profiling should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a viable alternative for the separation and quantification of Nisoldipine and its impurities.

Exemplary HPTLC Protocol:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[9]

-

Mobile Phase: A suitable mobile phase for achieving good separation is a mixture of cyclohexane, ethyl acetate, and toluene (e.g., 7.5:7.5:10 v/v/v).[9]

-

Detection: Densitometric analysis is performed at a wavelength of 280 nm.[9]

-

Validation: The method should be validated for parameters such as linearity, recovery, and limits of detection and determination.[9]

Synthesis of Dehydro Nisoldipine

While primarily formed through degradation or metabolism, Dehydro Nisoldipine can be synthesized for use as a reference standard in analytical methods. The Hantzsch pyridine synthesis, a classic method for preparing pyridine derivatives, can be adapted for this purpose.[2][14]

General Synthetic Approach (Hantzsch Pyridine Synthesis):

The synthesis involves a multi-component reaction between an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate and isobutyl acetoacetate), and a source of ammonia (e.g., ammonium acetate). The initial product is a dihydropyridine, which is then oxidized to the final pyridine derivative, Dehydro Nisoldipine.

Caption: General scheme for the Hantzsch synthesis of Dehydro Nisoldipine.

Pharmacological Significance

The conversion of Nisoldipine to Dehydro Nisoldipine represents a detoxification pathway, as the aromatization of the dihydropyridine ring leads to a significant loss of the pharmacological activity associated with the parent drug.[8] Dihydropyridine calcium channel blockers like Nisoldipine exert their therapeutic effect by binding to L-type calcium channels and inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5][6] The structural change from a dihydropyridine to a pyridine ring in Dehydro Nisoldipine alters the molecule's conformation and its ability to bind effectively to the calcium channel, rendering it largely inactive as a calcium channel blocker.

Conclusion

Dehydro Nisoldipine is a critical molecule to consider in the development, manufacturing, and clinical use of Nisoldipine. As a primary metabolite and photodegradation product, its formation can impact the stability and efficacy of Nisoldipine formulations. A thorough understanding of its properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and effectiveness of Nisoldipine as a therapeutic agent. The use of validated stability-indicating analytical methods to monitor and control the levels of Dehydro Nisoldipine in pharmaceutical products is a key aspect of quality control.

References

-

Allmpus. (n.d.). Nisoldipine Dehydro Impurity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nisoldipine. In PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Prescribing Information. Retrieved from [Link]

- Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.

- Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1(004).

- De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018).

- Mitchell, J., Frishman, W., & Heiman, M. (1993). Nisoldipine: A New Dihydropyridine Calcium-Channel Blocker. The Journal of Clinical Pharmacology, 33(1), 46–52.

-

Patsnap. (n.d.). What is Nisoldipine used for? Synapse. Retrieved from [Link]

-

Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. Retrieved from [Link]

-

De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Retrieved from [Link]

- Vogt, A., & Kreuzer, H. (1983). Actions of nisoldipine in cardiovascular disease. Arzneimittel-Forschung, 33(6A), 877–879.

-

Allmpus. (n.d.). Nisoldipine Dehydro Impurity. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

- Marinkovic, V. D., Agbaba, D., Karljikovic-Rajic, K., Vladimirov, S., & Nedeljkovic, J. M. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 929–935.

-

U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Prescribing Information. Retrieved from [Link]

- Vardhan, V., Reddy, V., & Nayak, S. (2014). Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form. International Journal of Current Research, 6(11), 9734-9739.

- Li, H., Liu, Y., Zhang, R., Guo, R., & Liu, C. (2015). Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 36-43.

-

Drugs.com. (2024, May 29). Nisoldipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

- Vogt, A., & Kreuzer, H. (1983). Hemodynamic effects of nisoldipine in chronic congestive heart failure. Arzneimittel-Forschung, 33(6), 877–879.

-

De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. MDPI. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nisoldipine-impurities. Retrieved from [Link]

- Al-Aani, H., & Al-Zoubi, A. (2019). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. Scientia Pharmaceutica, 87(3), 20.

- Chen, H., Luo, J., Jing, L. L., & Jiang, R. (2009). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3020.

- Khan, K. M., Patel, J. B., & Schaefer, T. J. (2025). Nifedipine. In StatPearls.

- Gupta, S., Sharma, S., & Minocha, N. (2016). Nisoldipine: A review of its pharmacology, pharmacokinetics, and therapeutic efficacy in hypertension management. Current Hypertension Reports, 18(7), 49.

-

jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

- Aslanidis, P., Hatzidimitriou, A. G., & Psomas, G. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganica Chimica Acta, 492, 138-146.

- Rahman, N., & Hoda, M. N. (2003). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381–392.

-

PrepChem. (n.d.). Synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. Retrieved from [Link]

- Tasiopoulos, A. J., Hatzidimitriou, A. G., & Perlepes, S. P. (2016). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 18(30), 5655–5668.

- Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1436–1445.

Sources

- 1. [Hypotensive properties of nisoldipine. Comparative study in essential, renal and renovascular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is Nisoldipine used for? [synapse.patsnap.com]

- 6. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form | International Journal of Current Research [journalcra.com]

- 13. researchgate.net [researchgate.net]

- 14. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Nisoldipine to Dehydro Nisoldipine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of nisoldipine, focusing on its primary dehydrogenation pathway to dehydro nisoldipine. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower robust and reliable experimental design and data interpretation.

Introduction: The Significance of Nisoldipine Metabolism

Nisoldipine, a second-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism.[2] The bioavailability of nisoldipine is low, primarily due to significant presystemic metabolism in the gut and liver.[2] A principal metabolic transformation is the oxidation of the dihydropyridine ring to its pyridine derivative, dehydro nisoldipine.[3] Understanding the enzymatic machinery and kinetics of this conversion is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and ensuring the development of safe and effective therapeutic regimens.

This guide will delve into the core mechanisms of nisoldipine dehydrogenation, provide detailed protocols for its characterization using human liver microsomes and recombinant enzyme systems, and discuss the analytical methodologies required for accurate quantification.

The Core Directive: Unraveling the Dehydrogenation Pathway

The biotransformation of nisoldipine to dehydro nisoldipine is a critical detoxification and clearance pathway. This section elucidates the key enzymatic players and the biochemical mechanism governing this metabolic switch.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The conversion of nisoldipine to its dehydro metabolite is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[1] Specifically, CYP3A4 has been identified as the primary isoform responsible for this dehydrogenation reaction.[1][2][3][4] The involvement of CYP3A4 is a crucial piece of information for predicting potential drug-drug interactions, as many other therapeutic agents are also substrates, inhibitors, or inducers of this enzyme.[2] While CYP3A4 is the major contributor, some studies suggest a minor role for other isoforms like CYP2C19.

The enzymatic conversion of nisoldipine to dehydro nisoldipine can be visualized as follows:

Mechanistic Insights and Causality

Experimental Protocol: A Self-Validating In Vitro System

This section provides a detailed, step-by-step methodology for conducting an in vitro metabolism study of nisoldipine using human liver microsomes (HLM). This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the generated data.

Materials and Reagents

-

Test Compound: Nisoldipine (stock solution in a suitable organic solvent, e.g., methanol or DMSO, at a concentration of 10 mM).

-

Biological Matrix: Pooled Human Liver Microsomes (HLM), stored at -80°C.

-

Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (20 mM).

-

Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).

-

Positive Control Substrate: A known CYP3A4 substrate, such as testosterone or midazolam.

-

Specific CYP3A4 Inhibitor: Ketoconazole or Troleandomycin (TAO) for chemical inhibition confirmation.[6]

-

Termination Reagent: Acetonitrile (ice-cold) or other suitable organic solvent.[7]

-

Internal Standard (for LC-MS/MS): A structurally similar compound not present in the incubation mixture (e.g., another dihydropyridine derivative).

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolism assay:

Step-by-Step Methodology

-

Preparation:

-

Thaw the pooled human liver microsomes on ice.

-

Prepare working solutions of nisoldipine in the incubation buffer. The final concentration of the organic solvent should be low (typically <1% v/v) to avoid inhibiting enzymatic activity.[6]

-

Prepare the NADPH regenerating system or NADPH solution.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes (final concentration of 0.5 mg/mL), potassium phosphate buffer, and the nisoldipine working solution.[6]

-

Include control incubations:

-

Negative Control (No NADPH): Replace the NADPH solution with buffer to demonstrate that the metabolism is NADPH-dependent.

-

Negative Control (Heat-inactivated microsomes): Use microsomes that have been pre-heated to inactivate the enzymes to control for non-enzymatic degradation.

-

Positive Control: Incubate a known CYP3A4 substrate to ensure the enzymatic activity of the microsomes.

-

Inhibitor Control: Pre-incubate the microsomes with a specific CYP3A4 inhibitor (e.g., ketoconazole) before adding nisoldipine to confirm the involvement of CYP3A4.

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at the designated time points by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins.

-

Vortex the samples vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant, which contains the analyte and metabolite, to a new tube or a 96-well plate for analysis.

-

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of nisoldipine and dehydro nisoldipine due to the complexity of the biological matrix.

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate nisoldipine and its more polar metabolite, dehydro nisoldipine. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both nisoldipine and dehydro nisoldipine are monitored.

Data Presentation and Interpretation

Quantitative Data Summary

While specific Michaelis-Menten constants (Km and Vmax) for the CYP3A4-mediated dehydrogenation of nisoldipine are not prominently available in the peer-reviewed literature, the following table provides a template for how such data, once determined, should be presented. For illustrative purposes, hypothetical values are included.

| Parameter | Value | Units | Significance |

| Km (Michaelis-Menten Constant) | [To be determined experimentally] | µM | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Vmax (Maximum Reaction Velocity) | [To be determined experimentally] | pmol/min/mg protein | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Intrinsic Clearance (Vmax/Km) | [Calculated from experimental data] | µL/min/mg protein | A measure of the enzyme's catalytic efficiency at low substrate concentrations. |

Note: The determination of these kinetic parameters requires incubating varying concentrations of nisoldipine and measuring the initial rate of dehydro nisoldipine formation.[8][9]

Interpretation of Results

-

Metabolite Identification: The presence of a peak in the LC-MS/MS chromatogram corresponding to the mass and retention time of a dehydro nisoldipine standard confirms its formation.

-

NADPH-Dependence: A significant reduction in metabolite formation in the absence of NADPH confirms that the reaction is catalyzed by a P450 enzyme.

-

Enzyme Inhibition: A marked decrease in dehydro nisoldipine formation in the presence of a specific CYP3A4 inhibitor (e.g., ketoconazole) provides strong evidence for the involvement of this particular enzyme.

-

Rate of Metabolism: Plotting the disappearance of the parent compound (nisoldipine) and the formation of the metabolite (dehydro nisoldipine) over time allows for the calculation of the metabolic rate.

Conclusion: From In Vitro Data to In Vivo Predictions

The in-depth characterization of the in vitro metabolism of nisoldipine to dehydro nisoldipine provides a robust foundation for understanding its pharmacokinetic behavior. By employing the detailed protocols and analytical methods outlined in this guide, researchers can generate high-quality, reliable data. This information is critical for building predictive models of in vivo clearance, assessing the potential for drug-drug interactions, and ultimately contributing to the safer and more effective use of nisoldipine in the clinic. The principles and methodologies described herein are not only applicable to nisoldipine but can also be adapted for the study of other xenobiotics metabolized by the cytochrome P450 system.

References

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. [Link]

-

Nisoldipine. StatPearls - NCBI Bookshelf. [Link]

-

Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. [Link]

-

Clinical pharmacokinetics of nisoldipine coat-core. PubMed. [Link]

-

Metabolic pathway of nisoldipine. | Download Scientific Diagram. ResearchGate. [Link]

-

A Literature Review of Enzyme Kinetic Parameters for CYP3A4-Mediated Metabolic Reactions of 113 Drugs in Human Liver Microsomes. Ingenta Connect. [Link]

-

Lecture 13 Determination of Km and Vmax. University of Utah. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

-

Enzyme Kinetics of Cytochrome P450-mediated Reactions. PubMed. [Link]

Sources

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Literature Review of Enzyme Kinetic Parameters for CYP3A4-Media...: Ingenta Connect [ingentaconnect.com]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. courses.washington.edu [courses.washington.edu]

- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

pharmacological activity of Dehydro Nisoldipine

An In-Depth Technical Guide to the Pharmacological Activity of Dehydro Nisoldipine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological profile of Dehydro Nisoldipine, a primary metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. Nisoldipine is a potent vasodilator used in the management of hypertension.[1][2] Its therapeutic action is derived from its ability to block L-type calcium channels in vascular smooth muscle.[2][3][4] However, Nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites, including Dehydro Nisoldipine.[1][5][6][7] This guide elucidates that Dehydro Nisoldipine is the product of aromatization of the dihydropyridine ring and, consistent with the established structure-activity relationships for this class of drugs, is pharmacologically inactive as a calcium channel antagonist. Its significance lies not in therapeutic activity, but as a biomarker for the metabolic fate and pharmacokinetic profiling of the parent compound, Nisoldipine. We will detail the experimental methodologies required to validate this lack of activity and contextualize its role in drug development and clinical pharmacology.

Introduction: The Metabolic Landscape of Nisoldipine

Nisoldipine is a second-generation dihydropyridine calcium channel blocker characterized by its high vascular selectivity and potent antihypertensive effects.[1][4][8] Like other drugs in its class, its efficacy is intrinsically linked to the integrity of its 1,4-dihydropyridine structure, which is essential for binding to and stabilizing the inactive state of voltage-gated L-type calcium channels.[3] The clinical pharmacology of Nisoldipine is dominated by its low systemic bioavailability (~5%), a direct consequence of extensive pre-systemic metabolism in the gut wall and liver.[1][5][8]

The metabolic transformation of Nisoldipine proceeds via two principal pathways orchestrated by CYP3A4:

-

Oxidative Dehydrogenation (Aromatization): The dihydropyridine ring is oxidized to a pyridine ring, forming Dehydro Nisoldipine (also referred to as BAY r 9425).[7] This structural alteration is critical, as it is widely understood to abolish calcium channel blocking activity.

-

Hydroxylation: The isobutyl ester side chain undergoes hydroxylation, producing a metabolite that retains a fraction of the parent drug's activity (~10%).[3]

This guide focuses on Dehydro Nisoldipine, the inactive product of the aromatization pathway. Understanding its pharmacological profile is crucial for distinguishing between active and inactive metabolites and for accurately interpreting the pharmacokinetic data of Nisoldipine, particularly in the context of drug-drug interactions involving CYP3A4 inhibitors or inducers.[6]

Metabolic Pathway Overview

The following diagram illustrates the primary metabolic conversion of Nisoldipine to its inactive pyridine analog, Dehydro Nisoldipine, mediated by CYP3A4.

Caption: Metabolic fate of Nisoldipine via CYP3A4-mediated pathways.

Pharmacodynamic Profile of Dehydro Nisoldipine

Based on established structure-activity relationships for dihydropyridine calcium channel blockers, the aromatization of the central ring is predicted to result in a complete loss of pharmacological activity. The planar pyridine ring of Dehydro Nisoldipine lacks the specific three-dimensional conformation required for effective binding to the L-type calcium channel.

In Vitro Assessment of Vasoactivity

A functional assessment of vasodilation is the primary method to test for calcium channel blocking activity. The isolated aortic ring assay is a robust and standard methodology for this purpose.[9][10]

Experimental Protocol: Isolated Thoracic Aorta Assay

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g) and excise the thoracic aorta.

-

Immediately place the aorta in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.

-

Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm width.

-

-

Experimental Setup:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Protocol:

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

-

Induce sustained contraction by adding a high concentration of potassium chloride (KCl, 80 mM) to the bath. This depolarizes the smooth muscle cell membranes, opening voltage-gated L-type calcium channels and causing contraction.

-

Once a stable contractile plateau is reached, add cumulative concentrations of the test compound (Nisoldipine, Dehydro Nisoldipine, or vehicle control) to the bath.

-

Record the relaxation response as a percentage of the maximal KCl-induced contraction.

-

-

Causality and Controls:

-

Rationale: This assay directly measures the functional consequence of calcium channel blockade—vasorelaxation. Using high KCl-induced contraction ensures the response is dependent on extracellular calcium influx through L-type channels.

-

Positive Control: Nisoldipine should produce a dose-dependent relaxation of the aortic ring.

-

Negative Control: Dehydro Nisoldipine is expected to show no significant relaxation at concentrations where Nisoldipine is fully effective.

-

Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO) should be tested alone to ensure it has no effect on vascular tone.

-

Direct Measurement of L-type Calcium Channel Current

While functional assays are informative, whole-cell patch-clamp electrophysiology provides direct evidence of ion channel modulation. This technique allows for the precise measurement of calcium currents across the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use a stable cell line expressing human L-type calcium channels (e.g., HEK293 cells) or isolated ventricular myocytes.

-

Culture the cells on glass coverslips suitable for microscopy.

-

-

Electrophysiological Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing Ba²⁺ (e.g., 10 mM) as the charge carrier to enhance current and block K⁺ channels.

-

Use a glass micropipette (2-5 MΩ resistance) filled with an internal solution to form a high-resistance seal ("giga-seal") with the cell membrane.

-

Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.

-

-

Protocol:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit L-type calcium currents (ICa,L) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.

-

After obtaining a stable baseline recording of ICa,L, perfuse the chamber with known concentrations of the test compounds.

-

Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.

-

-

Causality and Controls:

-

Rationale: This method directly quantifies the flow of ions through L-type calcium channels, providing unambiguous evidence of channel blockade.

-

Positive Control: Nisoldipine will cause a potent, dose-dependent reduction in ICa,L.

-

Negative Control: Dehydro Nisoldipine is expected to have no significant effect on ICa,L.

-

Summary of Pharmacodynamic Properties

The anticipated results from these definitive assays are summarized below.

| Parameter | Nisoldipine (Parent Drug) | Dehydro Nisoldipine (Metabolite) | Rationale |

| Chemical Structure | 1,4-Dihydropyridine | Pyridine (Aromatized) | Aromatization of the central ring is a key metabolic step.[7] |

| Mechanism of Action | L-type Calcium Channel Blocker | Inactive | The dihydropyridine ring is essential for activity.[3] |

| Vasoactivity (IC₅₀) | ~1-10 nM | >10,000 nM (Inactive) | Expected loss of function due to structural change. |

| ICa,L Inhibition (IC₅₀) | ~5-50 nM | >10,000 nM (Inactive) | Direct channel measurement confirms lack of interaction. |

Pharmacokinetic Significance of Dehydro Nisoldipine

While pharmacologically inert, Dehydro Nisoldipine serves as a critical indicator of the parent drug's metabolism.

-

Biomarker of CYP3A4 Activity: The rate of formation of Dehydro Nisoldipine is directly proportional to the metabolic activity of CYP3A4. Its plasma concentration can be used to phenotype patients for CYP3A4 metabolism or to study the impact of co-administered drugs.

-

Drug-Drug Interactions: Co-administration of Nisoldipine with potent CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) will significantly decrease the formation of Dehydro Nisoldipine.[6][7] This leads to a corresponding and often dramatic increase in the plasma concentration of the active parent drug, Nisoldipine, potentially causing excessive vasodilation and hypotension.[6] Conversely, CYP3A4 inducers (e.g., rifampicin) will accelerate the conversion to Dehydro Nisoldipine, reducing the efficacy of Nisoldipine.[5][6]

Workflow for Investigating Drug-Drug Interactions

The following diagram outlines the experimental workflow to assess the impact of a CYP3A4 inhibitor on Nisoldipine metabolism.

Caption: Workflow for a pharmacokinetic drug-drug interaction study.

Conclusion

Dehydro Nisoldipine is a major, yet pharmacologically inactive, metabolite of Nisoldipine. Its formation, a result of CYP3A4-mediated aromatization of the essential dihydropyridine ring, represents a detoxification and elimination pathway for the parent drug. While devoid of therapeutic activity, the quantification of Dehydro Nisoldipine is of significant utility in the field of drug development and clinical pharmacology. It provides a reliable biomarker for assessing CYP3A4-mediated metabolism and is indispensable for characterizing the drug-drug interaction profile of Nisoldipine. Future research involving Nisoldipine should continue to monitor this metabolite to ensure a complete understanding of its pharmacokinetic variability and safety profile.

References

-

Calcium channel blocker - Wikipedia . Wikipedia. [Link]

-

Nisoldipine | C20H24N2O6 | CID 4499 - PubChem . National Center for Biotechnology Information. [Link]

-

Nisoldipine - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Nisoldipine: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

-

Clinical pharmacokinetics of nisoldipine coat-core . PubMed. [Link]

-

What is the mechanism of Nisoldipine? . Patsnap Synapse. [Link]

-

What is Nisoldipine used for? . Patsnap Synapse. [Link]

-

Nisoldipine - Wikipedia . Wikipedia. [Link]

-

Metabolic pathway of nisoldipine . ResearchGate. [Link]

-

Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism . Frontiers Media. [Link]

-

Calcium channel blocking activity: Screening methods for plant derived compounds . PubMed. [Link]

-

What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? . ResearchGate. [Link]

Sources

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Nisoldipine used for? [synapse.patsnap.com]

- 3. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 5. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nisoldipine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Nisoldipine: Package Insert / Prescribing Information / MOA [drugs.com]

- 9. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dehydro Nisoldipine: A Technical Guide to the Primary Metabolite of Nisoldipine for Drug Development Professionals

This guide provides an in-depth examination of Dehydro Nisoldipine, the principal metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. For researchers and professionals in drug development, understanding the metabolic fate of a parent drug is fundamental to characterizing its pharmacokinetic profile, predicting drug-drug interactions, and ensuring clinical safety and efficacy. This document moves beyond introductory concepts to provide a detailed, field-proven perspective on the formation, quantification, and clinical relevance of Dehydro Nisoldipine.

The Metabolic Transformation: From Dihydropyridine to Pyridine

Nisoldipine, an effective antihypertensive agent, is characterized by its potent vasodilation effects.[1][2][3] However, its clinical application is defined by a significant pharmacological challenge: a very low oral bioavailability, typically around 5%.[1][4][5] This is not due to poor absorption but rather to extensive pre-systemic or "first-pass" metabolism, a rapid and efficient enzymatic conversion that occurs primarily in the gut wall and liver before the drug can reach systemic circulation.[4][5]

The central metabolic event is the oxidation of Nisoldipine's dihydropyridine ring into a pyridine ring, a reaction that yields the inactive metabolite, Dehydro Nisoldipine.[6][7] This dehydrogenation is the primary pathway responsible for the extensive pre-systemic clearance of the parent drug.

The Enzymatic Catalyst: Cytochrome P450 3A4 (CYP3A4)

The enzymatic powerhouse behind this transformation is Cytochrome P450 3A4 (CYP3A4).[1][6][7][8] This isoform is the most abundant CYP enzyme in the human liver and is also expressed at high levels in the enterocytes of the small intestine. Its strategic location in both the gut and liver makes it exceptionally efficient at metabolizing xenobiotics like Nisoldipine during the absorption process. The causality is clear: any orally administered Nisoldipine must first pass through the CYP3A4-rich environments of the intestinal wall and then the liver, where it is overwhelmingly converted to Dehydro Nisoldipine. This enzymatic gauntlet is the direct cause of the parent drug's low systemic exposure.

The metabolic conversion is illustrated below:

Caption: Metabolic pathway of Nisoldipine to Dehydro Nisoldipine via CYP3A4.

Pharmacokinetic Profile and Comparative Activity

The rapid and extensive formation of Dehydro Nisoldipine profoundly shapes the pharmacokinetic (PK) profile of the parent drug. Following oral administration, plasma concentrations of Nisoldipine are low, while Dehydro Nisoldipine is the major circulating entity.

While specific PK values for Dehydro Nisoldipine are not always reported in standard literature, its presence is a defining feature of the drug's disposition. The key takeaway for developers is that measuring the parent drug alone provides an incomplete picture of the administered dose's fate.

Pharmacological Activity: A Tale of Two Molecules

A critical aspect of metabolite analysis is determining its pharmacological activity. In the case of Nisoldipine, the conversion to Dehydro Nisoldipine represents a detoxification or inactivation pathway. The structural change from a dihydropyridine to a pyridine ring results in a near-complete loss of calcium channel blocking activity. While other minor metabolites of Nisoldipine, such as a hydroxylated derivative, may retain a fraction (~10%) of the parent compound's activity, Dehydro Nisoldipine is considered pharmacologically inactive.[8] This distinction is vital for safety and efficacy assessments, as it confirms that the therapeutic effect is derived solely from the small fraction of Nisoldipine that escapes first-pass metabolism.

In Vitro Protocol: Characterizing Metabolism in the Laboratory

To investigate this metabolic pathway under controlled conditions, in vitro systems are indispensable. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and serve as the gold standard for such studies.

Causality in Experimental Design

The following protocol is designed not just to demonstrate metabolism but to validate the specific involvement of CYP3A4. Each component is chosen to create a self-validating system. The inclusion of NADPH is essential, as it is the necessary cofactor for CYP450 enzyme activity; its absence in a control incubation would prevent metabolism. The use of a selective CYP3A4 inhibitor, like Ketoconazole, provides definitive proof; its inclusion should dramatically reduce the formation of Dehydro Nisoldipine, directly implicating the enzyme.

Experimental Protocol: Nisoldipine Metabolism in Human Liver Microsomes

-

Preparation of Incubation Mixtures:

-

In a 1.5 mL microcentrifuge tube, add 1 M potassium phosphate buffer (pH 7.4) to a final concentration of 100 mM.

-

Add Human Liver Microsomes (pooled, from a reputable supplier) to a final protein concentration of 0.5 mg/mL.

-

Add Nisoldipine (dissolved in a small volume of organic solvent like acetonitrile, final solvent concentration <1%) to a final concentration of 1 µM.

-

For the inhibitor arm, add Ketoconazole to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate/inhibitor to equilibrate with the enzymes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final NADPH concentration of 1 mM. The regenerating system ensures the cofactor is not depleted during the incubation.

-

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Nifedipine).

-

The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated samples vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.

-

Caption: Workflow for an in vitro Nisoldipine metabolism experiment.

Bioanalytical Protocol: Quantification via LC-MS/MS

Accurate quantification of both Nisoldipine and Dehydro Nisoldipine in biological matrices (plasma, microsomal incubates) is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique due to its superior sensitivity, specificity, and speed.

Causality in Method Design

The choice of LC-MS/MS is deliberate. Chromatography (LC) is required to separate the parent drug from its metabolite and from matrix interferences before detection. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition for each analyte, ensuring that the signal is unequivocally from the compound of interest.

Protocol: LC-MS/MS Quantification of Nisoldipine and Dehydro Nisoldipine

-

Chromatographic Separation:

-

LC System: A UHPLC (Ultra-High Performance Liquid Chromatography) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is effective for retaining and separating these relatively non-polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A rapid gradient from low (~20%) to high (~95%) Mobile Phase B over 2-3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor ion ([M+H]⁺) to product ion transitions must be optimized by infusing pure standards.

-

Hypothetical Nisoldipine Transition: m/z 389.2 → 315.1

-

Hypothetical Dehydro Nisoldipine Transition: m/z 387.2 → 313.1

-

Hypothetical Internal Standard (e.g., Nifedipine): m/z 347.1 → 254.1

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations in the same matrix as the samples (e.g., blank plasma).

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio (Analyte/Internal Standard) against the calibration curve.

-

Summary of Bioanalytical Parameters

| Parameter | Specification | Rationale |

| Technique | UHPLC-MS/MS | Provides optimal sensitivity, specificity, and throughput. |

| Column | Reverse-Phase C18 | Good retention for lipophilic dihydropyridine structures. |

| Ionization | ESI, Positive Mode | Efficiently protonates the nitrogen on the pyridine ring. |

| Detection | Multiple Reaction Monitoring (MRM) | Ensures highly specific quantification, minimizing interferences. |

| Internal Standard | Structurally similar analog | Corrects for variability in sample preparation and instrument response. |

Clinical and Drug Development Implications

A comprehensive understanding of the Nisoldipine-to-Dehydro Nisoldipine pathway is not an academic exercise; it is a prerequisite for safe and effective drug development.

Drug-Drug Interactions (DDIs)

The heavy reliance on CYP3A4 makes Nisoldipine highly susceptible to DDIs. Co-administration with drugs that inhibit or induce this enzyme can lead to clinically significant changes in Nisoldipine exposure.

-

CYP3A4 Inhibitors: Strong inhibitors (e.g., ketoconazole, itraconazole) can block the formation of Dehydro Nisoldipine, causing parent Nisoldipine concentrations to rise dramatically, potentially leading to excessive vasodilation and hypotension.

-

CYP3A4 Inducers: Strong inducers (e.g., rifampin, phenytoin) can increase the amount of CYP3A4 enzyme, accelerating the formation of Dehydro Nisoldipine and causing parent Nisoldipine concentrations to fall below the therapeutic threshold, leading to a loss of efficacy.[4]

The Grapefruit Juice Effect

The interaction between Nisoldipine and grapefruit juice is a classic example of a food-drug interaction mediated by CYP3A4.[6] Compounds in grapefruit juice (furanocoumarins) are potent mechanism-based inhibitors of intestinal CYP3A4. Ingestion of grapefruit juice can significantly increase the bioavailability of Nisoldipine by reducing its first-pass metabolism in the gut wall, leading to potentially dangerous increases in drug levels.[6]

Key Development Considerations

| Area | Implication of Dehydro Nisoldipine Formation |

| Clinical Pharmacology | DDI studies with CYP3A4 inhibitors/inducers are mandatory. |

| Patient Dosing | Patients must be advised to avoid grapefruit juice and be aware of potential DDIs. |

| Formulation | Controlled-release formulations are designed to manage the PK variability caused by first-pass metabolism.[4][9] |

| Toxicology | The primary metabolite is inactive, simplifying the safety profile. The focus remains on the toxicity of the parent drug at elevated concentrations. |

Conclusion

Dehydro Nisoldipine is more than a simple metabolite; it is the key to understanding the fundamental disposition, clinical pharmacology, and safety profile of its parent drug, Nisoldipine. Its rapid and extensive formation via CYP3A4 in the gut and liver dictates the low bioavailability of Nisoldipine and creates a high potential for clinically significant drug and food interactions. For drug development professionals, characterizing this pathway is not optional. It is a critical, self-validating step that informs everything from non-clinical safety assessments to the design of pivotal clinical trials and, ultimately, patient labeling and guidance.

References

-

Wikipedia. (n.d.). Calcium channel blocker. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nisoldipine. PubChem. Retrieved January 24, 2026, from [Link]

-

Heber, D. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 221-236. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of nisoldipine. Retrieved January 24, 2026, from [Link]

-

Patel, J., & Overholser, B. R. (2023). Nisoldipine. StatPearls. Retrieved January 24, 2026, from [Link]

-

Wang, L., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Journal of Pharmaceutical and Biomedical Analysis, 111, 283-291. Retrieved January 24, 2026, from [Link]

-

Drugs.com. (2024). Nisoldipine: Package Insert / Prescribing Information / MOA. Retrieved January 24, 2026, from [Link]

-

Frontiers. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Nisoldipine. Retrieved January 24, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of Nisoldipine? Synapse. Retrieved January 24, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Extended Release Tablets. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

Sources

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nisoldipine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Solubility and Stability of Dehydro Nisoldipine

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of Dehydro Nisoldipine, a principal metabolite and primary degradation product of the calcium channel blocker, Nisoldipine. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of drug substances and their related compounds.

Introduction: The Significance of Characterizing Dehydro Nisoldipine

Nisoldipine, a 1,4-dihydropyridine calcium channel blocker, is widely used in the management of hypertension.[1][2] Like other dihydropyridines, Nisoldipine is susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to the corresponding pyridine derivative.[3] This pyridine analogue is Dehydro Nisoldipine. The formation of Dehydro Nisoldipine is a critical consideration in the development and manufacturing of Nisoldipine drug products, as it represents a loss of pharmacological activity and the introduction of an impurity that must be monitored and controlled.[4]

A thorough understanding of the solubility and stability of Dehydro Nisoldipine is paramount for several key aspects of drug development:

-

Analytical Method Development: Accurate and robust analytical methods are required to quantify Dehydro Nisoldipine in the presence of the parent drug and other potential degradants. Knowledge of its solubility is essential for preparing standards and selecting appropriate mobile phases.

-

Formulation Development: The solubility characteristics of Dehydro Nisoldipine influence its potential to precipitate in liquid formulations or affect the dissolution of solid dosage forms.

-

Stability-Indicating Assays: A comprehensive stability profile of Dehydro Nisoldipine is necessary to develop stability-indicating methods that can accurately track the degradation of Nisoldipine and ensure the quality and shelf-life of the final drug product.

-

Forced Degradation Studies: Understanding the intrinsic stability of Dehydro Nisoldipine helps to elucidate the complete degradation pathways of Nisoldipine and to identify any further degradation products that may arise from this primary degradant.

This guide will provide detailed protocols and the scientific rationale for determining the solubility and stability of Dehydro Nisoldipine, enabling researchers to generate the critical data needed for regulatory submissions and to ensure the development of safe and effective Nisoldipine-based therapies.

Physicochemical Properties of Dehydro Nisoldipine

Dehydro Nisoldipine is the aromatized pyridine analogue of Nisoldipine. While specific experimental data on its physicochemical properties are not extensively reported in publicly available literature, they can be inferred from its chemical structure and the known properties of Nisoldipine.

| Property | Nisoldipine | Dehydro Nisoldipine (Predicted) | Reference |

| Chemical Name | isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | [1] |

| Molecular Formula | C20H24N2O6 | C20H22N2O6 | [5] |

| Molecular Weight | 388.42 g/mol | 386.40 g/mol | [5] |

| Appearance | Yellow crystalline solid | Expected to be a crystalline solid | [2] |

| General Solubility | Practically insoluble in water; soluble in ethanol, DMSO, and DMF.[2][5] | Expected to have low aqueous solubility, with increased solubility in organic solvents. |

Solubility Profiling of Dehydro Nisoldipine

A comprehensive understanding of the solubility of Dehydro Nisoldipine in various solvent systems is fundamental for analytical method development and for assessing its potential impact on formulation performance.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to determining the solubility of Dehydro Nisoldipine.

Caption: Workflow for determining the equilibrium solubility of Dehydro Nisoldipine.

Detailed Protocol for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of Dehydro Nisoldipine in various aqueous and organic solvents at different temperatures.

Materials:

-

Dehydro Nisoldipine reference standard

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed tubes

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Aqueous buffers (pH 2.0, 4.5, 6.8, 9.0)

-

Organic solvents (Methanol, Acetonitrile, Ethanol, HPLC grade)

Methodology:

-

Preparation of Solvent Systems: Prepare aqueous buffers at the desired pH values.

-

Sample Preparation: Add an excess amount of Dehydro Nisoldipine (e.g., 10 mg) to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each solvent system to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours), ensuring that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, carefully withdraw a sample from each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered samples with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility of Dehydro Nisoldipine in each solvent system at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Anticipated Solubility Profile

Based on the structure of Dehydro Nisoldipine, the following solubility trends are anticipated:

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffers (pH 2-9) | Low | The molecule is largely non-polar with no readily ionizable groups in this pH range. |

| Methanol | Moderate to High | The polarity of methanol will facilitate interaction with the ester and nitro functional groups. |

| Acetonitrile | Moderate to High | A common solvent for non-polar to moderately polar compounds. |

| Ethanol | Moderate to High | Similar to methanol, its polarity will aid in solubilization.[2] |

| DMSO/DMF | High | These aprotic, highly polar solvents are generally effective at dissolving a wide range of organic molecules.[5] |

Stability Profiling of Dehydro Nisoldipine

A forced degradation study is essential to understand the intrinsic stability of Dehydro Nisoldipine and to identify its degradation products. This information is crucial for the development of a robust stability-indicating analytical method for Nisoldipine and its related substances.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the workflow for conducting a forced degradation study on Dehydro Nisoldipine.

Caption: Workflow for the forced degradation study of Dehydro Nisoldipine.

Detailed Protocol for Forced Degradation Study